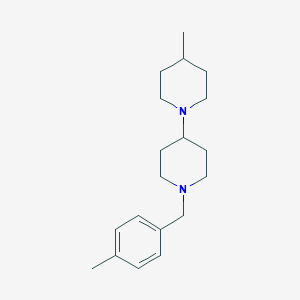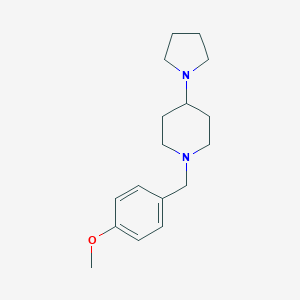![molecular formula C23H29N3O2 B247027 N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide](/img/structure/B247027.png)
N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperazine derivative that has been shown to have a high affinity for the dopamine D2 receptor, making it a promising candidate for the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide involves its binding to the dopamine D2 receptor, which results in the activation of downstream signaling pathways. This activation leads to the release of neurotransmitters such as dopamine, which are involved in the regulation of movement and mood.
Biochemical and Physiological Effects
Studies have shown that N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide has a significant effect on dopamine release in the brain, which can lead to improvements in motor function and mood. Additionally, N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide in lab experiments is its high affinity for the dopamine D2 receptor, which allows for precise targeting of this receptor. However, one limitation is that N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide is a synthetic compound, which may limit its applicability in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide. One area of interest is the development of more potent and selective compounds that target the dopamine D2 receptor. Additionally, further research is needed to fully understand the neuroprotective effects of N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide and its potential applications in the treatment of neurodegenerative disorders.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide involves the reaction of 3-methoxyphenylacetic acid with 4-(3-bromoprop-1-enyl)piperazine in the presence of a base, followed by the addition of 3-phenylprop-2-enoyl chloride. The resulting compound is then purified through recrystallization to obtain pure N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide has been studied extensively for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide has a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, cognition, and emotion.
Eigenschaften
Produktname |
N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide |
|---|---|
Molekularformel |
C23H29N3O2 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C23H29N3O2/c1-28-22-11-5-10-21(19-22)24-23(27)12-14-26-17-15-25(16-18-26)13-6-9-20-7-3-2-4-8-20/h2-11,19H,12-18H2,1H3,(H,24,27)/b9-6+ |
InChI-Schlüssel |
YPLSGSOAWSAZAP-RMKNXTFCSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)



![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)




![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)
